6-Hydroxy-2,4,5-triaminopyrimidine

Catalog No.
S857287
CAS No.
1004-75-7
M.F
C4H7N5O
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2,4,5-triaminopyrimidine

CAS Number

1004-75-7

Product Name

6-Hydroxy-2,4,5-triaminopyrimidine

IUPAC Name

2,4,5-triamino-1H-pyrimidin-6-one

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10)

InChI Key

SYEYEGBZVSWYPK-UHFFFAOYSA-N

SMILES

C1(=C(N=C(NC1=O)N)N)N

Canonical SMILES

C1(=C(NC(=NC1=O)N)N)N

Isomeric SMILES

C1(=C(NC(=NC1=O)N)N)N

6-Hydroxy-2,4,5-triaminopyrimidine is an organic compound characterized by its molecular formula C4H7N5OC_4H_7N_5O and a molecular weight of 139.13 g/mol. It is a derivative of pyrimidine, notable for containing three amino groups and one hydroxyl group on the pyrimidine ring. This compound typically appears as a white crystalline powder and is soluble in water, making it suitable for various biochemical applications .

Chemical Properties and Classification

-Hydroxy-2,4,5-triaminopyrimidine (6-OH-TAM) is a heterocyclic aromatic compound belonging to the class of aminopyrimidines. Its chemical structure consists of a six-membered pyrimidine ring containing two nitrogen atoms and a carbon atom, with additional functional groups attached. Notably, it has hydroxyl (-OH) and amino (-NH₂) groups at specific positions on the ring.

Potential Applications:

Research suggests that 6-OH-TAM possesses various properties that hold potential for diverse scientific applications. Here are some areas of exploration:

  • Antioxidant activity: Studies indicate that 6-OH-TAM exhibits free radical scavenging properties, potentially offering antioxidant effects. Source: )
  • Chromophore properties: The presence of specific functional groups in 6-OH-TAM allows it to absorb light at certain wavelengths, making it a potential candidate for chromophore applications, such as in dye development or sensor design. Source: )

  • Oxidation: Under acidic conditions, it can undergo oxidation to form polymeric structures.
  • Complexation: It can form complexes with metal ions, which is useful in analytical chemistry.
  • Substitution: The amino groups are reactive and can participate in substitution reactions where they can be replaced by other functional groups .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfuric acid for sulfonation.

This compound exhibits significant biological activity:

  • Role as a Chromophore: It functions as a chromophore, absorbing light and potentially influencing various biological processes.
  • Antioxidant Properties: 6-Hydroxy-2,4,5-triaminopyrimidine has been identified as an antioxidant, indicating its ability to neutralize free radicals .
  • Interaction with Riboswitches: It binds to riboswitches, regulatory elements that modulate gene expression in response to specific metabolites. This interaction can influence cellular metabolism and gene expression pathways.

The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine involves several steps:

  • Starting Material: The process begins with 2,4,5-triaminopyrimidine.
  • Oxidation: The compound undergoes oxidation in an alkaline environment to introduce the hydroxyl group at the 6th position.
  • Sulfonation: The resulting hydroxylated compound is reacted with sulfuric acid to form the sulfate salt.

Industrial production often optimizes these reaction conditions to enhance yield and purity through the use of catalysts and controlled environments .

6-Hydroxy-2,4,5-triaminopyrimidine has various applications:

  • Intermediate in Synthesis: It serves as an intermediate for synthesizing labeled substituted 5-aminopyrimidines with antioxidative activity.
  • Biochemical Research: Its role in modulating gene expression makes it valuable in biochemical studies related to cellular processes .
  • Potential Therapeutics: Due to its biological activity and interactions with biomolecules, it may have potential therapeutic applications.

Studies on the interactions of 6-Hydroxy-2,4,5-triaminopyrimidine indicate its capability to modulate cellular functions through binding to riboswitches. This interaction can lead to significant changes in gene expression patterns and metabolic pathways within cells. Its antioxidant properties also suggest potential protective roles against oxidative stress in biological systems .

6-Hydroxy-2,4,5-triaminopyrimidine stands out due to its unique arrangement of functional groups on the pyrimidine ring. Here are some similar compounds for comparison:

CompoundKey Differences
2,4,5-TriaminopyrimidineLacks the hydroxyl group at the 6th position
4,5,6-Triaminopyrimidine sulfateDifferent arrangement of amino groups
CytosineA naturally occurring pyrimidine base with distinct functional groups used primarily in nucleic acids

The presence of the hydroxyl group at the 6th position in 6-Hydroxy-2,4,5-triaminopyrimidine enhances its reactivity and biological activity compared to these similar compounds .

XLogP3

-2.2

General Manufacturing Information

4(3H)-Pyrimidinone, 2,5,6-triamino-: INACTIVE

Dates

Modify: 2023-08-15

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